molecular formula C25H30ClF2N3O3 B11514771 3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione

3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11514771
M. Wt: 494.0 g/mol
InChI Key: DNPKIZHYZNGQIO-UHFFFAOYSA-N
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Description

3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core This compound is notable for its unique structural components, including an adamantane moiety, a piperazine ring, and a chlorodifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Adamantane Group: The adamantane moiety can be introduced via nucleophilic substitution reactions, often using adamantyl halides and piperazine derivatives.

    Attachment of the Chlorodifluoromethoxy Phenyl Group: This step involves the reaction of the pyrrolidine-2,5-dione intermediate with chlorodifluoromethoxy-substituted phenyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides rigidity and enhances binding affinity, while the piperazine ring can interact with various biological pathways. The chlorodifluoromethoxy phenyl group may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Adamantan-1-yl-piperazin-1-yl)-1-phenyl-pyrrolidine-2,5-dione: Similar in structure but lacks the chlorodifluoromethoxy group.

    Adamantan-1-yl[4-(3,4-dimethylphenyl)-1-piperazinyl]methanone: Contains an adamantane and piperazine moiety but differs in the phenyl substitution.

Uniqueness

The uniqueness of 3-[4-(Adamantan-1-YL)piperazin-1-YL]-1-[4-(chlorodifluoromethoxy)phenyl]pyrrolidine-2,5-dione lies in its combination of structural elements, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H30ClF2N3O3

Molecular Weight

494.0 g/mol

IUPAC Name

3-[4-(1-adamantyl)piperazin-1-yl]-1-[4-[chloro(difluoro)methoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C25H30ClF2N3O3/c26-25(27,28)34-20-3-1-19(2-4-20)31-22(32)12-21(23(31)33)29-5-7-30(8-6-29)24-13-16-9-17(14-24)11-18(10-16)15-24/h1-4,16-18,21H,5-15H2

InChI Key

DNPKIZHYZNGQIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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